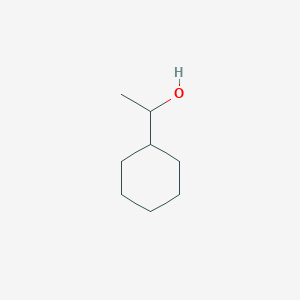

1-Cyclohexylethanol

Overview

Description

1-Cyclohexylethanol (C₈H₁₆O) is a secondary alcohol characterized by a cyclohexyl group attached to an ethanol moiety. It is synthesized primarily via catalytic hydrogenation of aromatic precursors such as acetophenone or 1-phenylethanol. Ruthenium (Ru) and rhodium (Rh) nanoparticles (NPs) supported on polymeric or carbon-based catalysts are widely employed for this transformation, achieving high selectivity (up to 100%) under optimized conditions . Notably, this compound is also identified in natural sources, including Forsythia suspensa fruit extracts, where it exists as a cyclohexylethanol derivative linked to bioactive lignans and phenylethanoid glycosides .

Its applications span synthetic chemistry, biocatalysis, and energy storage. For instance, the hyperthermotolerant lipase Lip.nr -68 exhibits enantioselectivity toward this compound, yielding 68–98% enantiomeric excess (ee) in kinetic resolutions . Additionally, this compound is explored as a high-energy-density fuel in liquid organic hydrogen carrier (LOHC) systems due to its dual hydrogen storage functionalities (secondary alcohol and cyclohexyl group) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylethanol can be synthesized through the hydrogenation of acetophenone. The process involves two main steps:

Hydrogenation of Acetophenone to 1-Phenylethanol: This step is carried out in the presence of a mixed oxide catalyst, such as copper-chromium or copper-zinc, which selectively hydrogenates the carbonyl group in acetophenone.

Hydrogenation of 1-Phenylethanol to this compound: The second step involves the use of a ruthenium-supported catalyst under hydrogen pressure (1 to 25 MPa) and at temperatures ranging from 100 to 200°C.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale operations. The use of ruthenium catalysts is preferred due to their high efficiency and reusability .

Chemical Reactions Analysis

Mechanism:

-

Protonation : The hydroxyl group is protonated by HBr, converting it into a better leaving group (water).

-

Carbocation Formation : Water departs, generating a tertiary carbocation intermediate.

-

Nucleophilic Attack : Bromide ion (Br⁻) attacks the carbocation, yielding the final alkyl bromide .

Reaction Conditions and Outcomes:

| Parameter | Details |

|---|---|

| Reagent | Concentrated HBr (aqueous) |

| Temperature | Room temperature or mild heating |

| Yield | High (>90% under optimized conditions) |

| Major Product | 1-Bromo-1-ethylcyclohexane |

Key Catalysts and Conditions:

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Ru/Al₂O₃ | 1–25 | 100–200 | 95–98 |

| Rh/C | 3–4 | 40–50 | 95 |

Note: Rh/C catalysts enable low-pressure hydrogenation, improving process safety .

Oxidation and Reduction

Though direct experimental data for this compound’s oxidation/reduction is limited in accessible sources, analogous tertiary alcohols suggest:

-

Oxidation : Challenging due to the absence of α-hydrogens. Specialized reagents (e.g., Bobbitt’s reagent) may induce allylic shifts in allylic tertiary alcohols .

-

Reduction : Catalytic hydrogenation could theoretically yield cyclohexylethane, though no direct studies are cited.

vs. Cyclohexanol and 1-Phenylethanol

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

1-Cyclohexylethanol is primarily used as an intermediate in organic synthesis. It serves as a building block for synthesizing various compounds, including cyclohexanone and cyclohexyl acetate, through oxidation and substitution reactions. The compound can be derived from acetophenone via hydrogenation, utilizing catalysts such as ruthenium or copper-chromium.

2. Reaction Mechanisms

The compound can undergo several reactions:

- Oxidation : Produces cyclohexanone.

- Reduction : Yields cyclohexane.

- Substitution : Forms 1-bromo-1-ethylcyclohexane when treated with concentrated aqueous solutions .

Biological Applications

1. Biological Activity Studies

Research indicates that this compound exhibits potential biological activities, particularly in modulating enzyme activity. It has been studied for its interactions with Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The compound's interaction with IDO1 involves extensive hydrogen bonding, which may inhibit the enzyme's activity and thus influence cancer treatment strategies.

2. Antioxidant and Antimicrobial Properties

Preliminary studies suggest that this compound possesses antioxidant properties, beneficial for combating oxidative stress-related conditions. Additionally, it has been evaluated for antimicrobial effects against various pathogens, indicating potential therapeutic applications in medicine .

Industrial Applications

1. Fragrance Production

Due to its pleasant odor profile, this compound is widely utilized in the perfume and fragrance industry. It contributes to the formulation of various scents, enhancing the olfactory experience of products .

2. Safety and Environmental Considerations

The compound has been assessed for safety in industrial applications. Studies have shown it does not present significant risks regarding genotoxicity or phototoxicity. Biodegradation studies indicate that it can degrade effectively in environmental conditions, further supporting its safe use in consumer products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Cyclohexylethanol involves its interaction with specific molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of cyclohexanone or cyclohexyl acetate. In reduction reactions, the hydroxyl group is removed, resulting in the formation of cyclohexane. The compound’s reactivity is influenced by the presence of the cyclohexyl group, which stabilizes the intermediate species formed during these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Hydrogen Bonding Differences

1-Cyclohexylethanol is compared with cycloalkyl alcohols (e.g., 1-cyclopentylethanol, 1-cyclopropylethanol) and aromatic alcohols (e.g., 1-phenylethanol) to assess steric and electronic effects:

The phenyl ring in 1-phenylethanol introduces intermolecular O–H···π interactions, significantly altering self-assembly dynamics compared to non-aromatic analogs .

Catalytic Hydrogenation Efficiency

Hydrogenation of acetophenone to this compound is highly dependent on catalyst choice:

| Catalyst | Reaction Time | Selectivity for this compound | TOF (h⁻¹) |

|---|---|---|---|

| RuNP 2a’.PEG | 70 min | 100% | 3400 |

| Ru/C (5 wt%) | 3 h | 31% | N/A |

| Rh/Al₂O₃ | 50°C, 4 h | 100% | N/A |

RuNP 2a’.PEG outperforms conventional Ru/C catalysts due to enhanced π-coordination and reduced side reactions .

Enantioselectivity in Biocatalytic Reactions

Lipase-catalyzed acetylation of racemic alcohols reveals distinct enantioselectivity patterns:

| Substrate | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|

| This compound | 68–98% | 94% | |

| 1-Phenylethanol | 70–95% | 89% |

Lip.nr -68 follows the Kazlauskas Rule for both substrates but achieves higher ee values for this compound due to reduced steric hindrance .

Electrooxidation Performance in Fuel Cells

This compound demonstrates superior energy density compared to conventional LOHCs:

| Property | This compound | Benchmark LOHCs |

|---|---|---|

| Hydrogen Storage Capacity | Dual (alcohol + cyclohexyl) | Single functionality |

| Electrooxidation Activity | Pt(111) > Pt(100) > Pt(110) | Lower structure sensitivity |

| Byproduct Formation | Acetophenone (desorbed) | Persistent poisoning species |

Despite its promise, side reactions leading to catalyst poisoning remain a challenge .

Biological Activity

1-Cyclohexylethanol, also known as α-Methylcyclohexanemethanol, is an organic compound with the molecular formula CHO. It has garnered interest in various fields due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Weight : 128.21 g/mol

- Boiling Point : 189 °C

- Density : 0.928 g/mL at 25 °C

- Structure : The compound features a cyclohexane ring with a hydroxyl group attached to an ethyl group.

This compound interacts with biological systems primarily through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its alkyl side chain is subject to oxidation, leading to hydroxylated and acid products, which may influence its biological activity .

Target Interactions

Research indicates that similar organic compounds can modulate various enzymes and receptors, potentially altering physiological responses. For instance, studies have shown that the compound can interact with Indoleamine 2,3-dioxygenase 1 (IDO1), a therapeutic target in cancer immunotherapy. This interaction forms extensive hydrogen bond networks that are crucial for its inhibitory activity against IDO1 .

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related conditions.

- Antimicrobial Properties : The compound has been evaluated for its potential antimicrobial effects against various pathogens.

- Pharmacological Effects : Ongoing research is exploring its potential therapeutic applications in medicine, particularly in relation to its interactions with biological molecules .

Study on Antioxidant Potential

A study investigated the antioxidant potential of various compounds, including derivatives of cyclohexanol. Results indicated that certain derivatives exhibited significant DPPH radical scavenging activity, suggesting that modifications to the cyclohexanol structure could enhance antioxidant properties .

Interaction with IDO1

In a structural biology study, the binding mechanism of a compound analogous to this compound was elucidated. The study revealed how this compound integrates into the active site of IDO1, providing insights into its potential as an inhibitor in cancer therapy .

Applications in Industry

This compound is utilized in several industrial applications:

- Perfume and Fragrance Production : Its pleasant odor makes it a valuable ingredient in the fragrance industry.

- Organic Synthesis : It serves as an intermediate in the synthesis of various chemical compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized catalytic hydrogenation methods for synthesizing 1-cyclohexylethanol from acetophenone, and how do reaction conditions influence selectivity?

- Methodological Answer : The hydrogenation of acetophenone to this compound proceeds via a two-step pathway: acetophenone → 1-phenylethanol → this compound. Ru-based catalysts (e.g., 2a′.PEG) in a 1:1 water-ethanol solvent system at 70°C under 400 psi H₂ achieve quantitative yields of this compound within 70 minutes. Key factors include catalyst loading (0.1 mol% for optimal TOF of 3400 h⁻¹) and substrate electronic properties (electron-rich/poor substituents affect reaction rates) . For comparison, Ru/C (5 wt%) under identical conditions yields only 31% selectivity, highlighting ligand effects on catalytic performance .

Q. How can researchers characterize the purity and structural identity of this compound in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for tracking reaction progress and quantifying intermediates (e.g., 1-phenylethanol) and final products. Gas chromatography-mass spectrometry (GC-MS) or chiral HPLC (e.g., using Lip.nr -68 lipase for enantiomeric resolution) can determine enantiopurity, with reported ee values up to 98% for (R)-1-cyclohexylethanol . For new derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular formulas.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Classified as a Category 4 flammable liquid and Category 5 oral toxin, this compound requires storage in airtight containers away from ignition sources. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Always consult Safety Data Sheets (SDS) for disposal guidelines .

Advanced Research Questions

Q. How do ligand modifications in Ru nanoparticle (RuNP) catalysts impact aromatic ring hydrogenation selectivity in this compound synthesis?

- Methodological Answer : Functionalizing RuNPs with heptagon-containing nanographenes (e.g., Ru@1) introduces steric and electronic effects that modulate substrate-catalyst interactions. For instance, C=O groups on ligands compete with 1-phenylethanol via hydrogen bonding, delaying phenyl group hydrogenation and reducing this compound formation rates. Replacing C=O with C=CH₂ enhances activity by favoring π-coordination of aromatic substrates . Surface-sensitive techniques like XPS or in situ IR spectroscopy can track ligand-substrate binding dynamics.

Q. What challenges arise in preventing decomposition during the electrooxidation of this compound for energy storage applications?

- Methodological Answer : As a liquid organic hydrogen carrier (EC-LOHC), this compound electrooxidizes to acetophenone on Pt(111) surfaces, but competing decomposition pathways (e.g., C–C bond cleavage) generate poisoning intermediates like CO. Cyclic voltammetry and in situ IR spectroscopy reveal that Pt(111) exhibits the highest activity (vs. Pt(100)/Pt(110)), yet surface poisoning remains a bottleneck. DFT simulations suggest alloying Pt with CO-tolerant metals (e.g., Ru or Sn) may mitigate this issue .

Q. How can enantioselective biocatalysts improve the resolution of this compound enantiomers for chiral synthesis?

- Methodological Answer : Hyperthermostable lipases like Lip.nr -68 from Geobacillus thermodenitrificans NR68 selectively acetylate (R)-1-cyclohexylethanol at 65°C, achieving 94% yield and 98% ee. Reaction optimization involves pH control (6.5–8.0) and solvent engineering (e.g., ionic liquids to enhance enzyme stability). Kinetic resolution parameters (e.g., E-values) should be calculated using HPLC or GC enantiomer quantification .

Q. What computational strategies are effective in predicting this compound derivatives as therapeutic agents?

- Methodological Answer : Molecular docking against targets like AURKA or VEGFR-2 (key oncology targets) identifies derivatives with high binding affinity. For example, this compound trifluoroacetate shows a docking score of −6.3 kcal/mol against CDK1. MD simulations (e.g., 100 ns trajectories) assess binding stability, while ADMET profiling predicts pharmacokinetic properties .

Properties

IUPAC Name |

1-cyclohexylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSUNAQVHOHLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047643 | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid / Clean, fresh aroma | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.928 | |

| Record name | (\u00b1)-1-Cyclohexylethanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1193-81-3 | |

| Record name | 1-Cyclohexylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXYLETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G247D91I97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.